molecular formula C15H16BrN5OS B12586153 Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Cat. No.: B12586153
M. Wt: 394.3 g/mol
InChI Key: GTRDTYUPELBYSN-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-: is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by the presence of a bromine atom, a triazinoindole core, and an isopropyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system. Common reagents used in this step include bromine and methyl groups to introduce the bromo and methyl substituents, respectively.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate with isopropylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination under specific conditions.

    Substitution: The bromine atom in the triazinoindole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Debrominated Derivatives: From reduction reactions.

    Substituted Triazinoindoles: From nucleophilic substitution reactions.

Scientific Research Applications

Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indole-3-thione
  • 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol

Uniqueness

Compared to similar compounds, Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is unique due to the presence of the isopropyl group attached to the acetamide moiety. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16BrN5OS

Molecular Weight

394.3 g/mol

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C15H16BrN5OS/c1-8(2)17-12(22)7-23-15-18-14-13(19-20-15)10-6-9(16)4-5-11(10)21(14)3/h4-6,8H,7H2,1-3H3,(H,17,22)

InChI Key

GTRDTYUPELBYSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)Br)N=N1

Origin of Product

United States

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